8-Bromo-5'-O-(dimethoxytrityl)-n2-(dimethylaminomethylidene)-2'-deoxyguanosine

Oligonucleotide synthesis Deprotection kinetics Protecting group strategy

8-Bromo-5′-O-(dimethoxytrityl)-N2-(dimethylaminomethylidene)-2′-deoxyguanosine (CAS 204582-53-6) is a doubly protected, halogenated 2′-deoxyguanosine derivative that serves as a versatile precursor for synthesizing C8-modified guanosine phosphoramidites and oligonucleotides. The 5′-O-DMT group enables controlled solid-phase chain elongation, while the N2-dimethylaminomethylidene (DMF) protecting group, which replaces traditional isobutyryl protection, substantially accelerates post-synthetic deprotection and reduces side-product formation in G-rich sequences.

Molecular Formula C34H35BrN6O6
Molecular Weight 703.6 g/mol
CAS No. 204582-53-6
Cat. No. B1384226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-5'-O-(dimethoxytrityl)-n2-(dimethylaminomethylidene)-2'-deoxyguanosine
CAS204582-53-6
Molecular FormulaC34H35BrN6O6
Molecular Weight703.6 g/mol
Structural Identifiers
SMILESCN(C)C=NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)Br
InChIInChI=1S/C34H35BrN6O6/c1-40(2)20-36-33-38-30-29(31(43)39-33)37-32(35)41(30)28-18-26(42)27(47-28)19-46-34(21-8-6-5-7-9-21,22-10-14-24(44-3)15-11-22)23-12-16-25(45-4)17-13-23/h5-17,20,26-28,42H,18-19H2,1-4H3,(H,38,39,43)/b36-20+/t26-,27+,28+/m0/s1
InChIKeyXXDFVWOBFPTORP-IFGJTECTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-5′-O-(dimethoxytrityl)-N2-(dimethylaminomethylidene)-2′-deoxyguanosine (CAS 204582-53-6): Procurement-Grade Overview for Modified Oligonucleotide Synthesis


8-Bromo-5′-O-(dimethoxytrityl)-N2-(dimethylaminomethylidene)-2′-deoxyguanosine (CAS 204582-53-6) is a doubly protected, halogenated 2′-deoxyguanosine derivative that serves as a versatile precursor for synthesizing C8-modified guanosine phosphoramidites and oligonucleotides. The 5′-O-DMT group enables controlled solid-phase chain elongation, while the N2-dimethylaminomethylidene (DMF) protecting group, which replaces traditional isobutyryl protection, substantially accelerates post-synthetic deprotection and reduces side-product formation in G-rich sequences . The C8-bromo substituent is the defining functional handle, providing a universal site for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Stille) that introduce aryl, heteroaryl, or amine adducts at the C8 position of guanine with precise regiochemical control [1][2].

Why Generic 8-Bromo-dG or Unprotected Nucleosides Cannot Substitute for the 5′-O-DMT, N2-DMF-Protected C8-Bromo-dG Intermediate (CAS 204582-53-6)


Substituting the fully protected intermediate 8-bromo-5′-O-DMT-N2-DMF-dG (CAS 204582-53-6) with simpler 8-bromo-2′-deoxyguanosine (CAS 13389-03-2) or alternative protection schemes introduces measurable detriments to synthesis efficiency and product integrity. Unprotected or partially protected 8-bromo-dG exhibits poor solubility in organic solvents, necessitating aqueous reaction conditions that are incompatible with standard phosphoramidite chemistry [1]. When the traditional N2-isobutyryl (iBu) protecting group is used instead of DMF on guanosine, the deprotection step requires 8–16 hours in concentrated ammonium hydroxide at 55 °C versus only 1–2 hours for the DMF-protected derivative, and incomplete deprotection is significantly more frequent in G-rich sequences . Furthermore, once a C8-aryl group is installed via cross-coupling, the glycosidic bond becomes highly susceptible to acid-catalyzed cleavage; the N2-DMF protection demonstrably improves the stability of C8-arylpurine derivatives, whereas unprotected or N2-iBu-protected analogs suffer from premature depurination during subsequent synthetic manipulations [1][2]. Omitting the 5′-O-DMT group eliminates compatibility with automated solid-phase DNA synthesis platforms entirely.

Quantitative Comparative Evidence: Where CAS 204582-53-6 Enables Differentiated Performance in Modified Oligonucleotide Construction


N2-DMF Protection Reduces Guanine Deprotection Time by 75–94% vs. Standard N2-iBu Protection

The N2-dimethylaminomethylidene (DMF) protecting group on the target compound enables dramatically faster and cleaner deprotection compared to the conventional N2-isobutyryl (iBu) protecting group used on standard dG phosphoramidites. Sigma-Aldrich's product specification for DMT-dG(dmf) phosphoramidite explicitly states that dG(dmf) deprotection time in concentrated ammonia is reduced to 2 hours at 55 °C or 1 hour at 65 °C, versus 8–16 hours at 55 °C required for the conventional dG(iBu) analog, and that incomplete deprotection is greatly reduced in G-rich sequences with the DMF monomer . The foundational 1990 study by Vu et al. demonstrated that the dimethylformamidine group reduces post-synthesis deprotection from the traditional 8–16 hours at 55 °C to approximately 1 hour at 55 °C for oligonucleotides synthesized with DMF-protected monomers .

Oligonucleotide synthesis Deprotection kinetics Protecting group strategy

C8-Bromo Substituent Shifts Glycosidic Conformation Equilibrium Toward Syn by at Least 1–2 kcal/mol vs. Unmodified dG

Bulky substituents at the 8-position of purine nucleosides, including bromine, sterically disfavor the anti glycosidic conformation and shift the syn/anti equilibrium toward syn. The seminal 1994 study by Dias, Battiste, and Williamson established that 8-bromodeoxyguanosine (8-Br-dG) shifts the equilibrium conformation about the glycosidic bond to favor the syn conformation by at least 1–2 kcal/mol relative to unmodified 2′-deoxyguanosine, which predominantly adopts the anti conformation [1]. This energetic shift has direct structural consequences: substitution of G by 8-bromoguanine on an alternating CG decamer stabilizes the Z-form to such an extent that the B-form is not observed under conditions where the unmodified decamer adopts B-DNA [2]. In G-quadruplex contexts, Esposito et al. demonstrated that incorporation of 8-Br-dG at specific syn positions within the parallel quadruplex [d(TGGGT)]₄ produces structures that are more stable than the unmodified sequence, while incorporation at anti positions is destabilizing [3].

Z-DNA stabilization Glycosidic conformation G-quadruplex probing

Protected C8-Bromo-dG Derivative Achieves 56% Yield in Buchwald-Hartwig N-Arylation for Site-Specific DNA Adduct Synthesis

The protected 8-bromo-2′-deoxyguanosine derivative (incorporating the 5′-O-DMT and N2-DMF protecting groups characteristic of CAS 204582-53-6) serves as an effective substrate for palladium-catalyzed Buchwald-Hartwig N-arylation, enabling direct C–N bond formation at the C8 position of guanine. Bonala et al. (2006) reported that Pd(Xantphos)-catalyzed N-arylation of the dietary mutagen PhIP with the suitably protected 8-bromo-2′-deoxyguanosine derivative proceeded in good yield without complicating side products, and the resulting adduct was converted to the required 5′-O-DMT-3′-O-phosphoramidite by standard methods for solid-phase oligonucleotide synthesis [1]. In a more recent application, the total synthesis of a site-specific oligonucleotide containing the 6-nitrochrysene-derived C8-dG adduct N-(dG-8-yl)-6-AC employed Pd-catalyzed Buchwald-Hartwig cross-coupling of 6-aminochrysene with a protected C8-bromo-dG derivative as the key reaction, furnishing the protected adduct in 56% isolated yield [2]. In comparison, alternative direct coupling approaches to C8-arylamine-dG adducts without optimized protection schemes have historically suffered from poor yields and limited scope [3].

DNA adduct synthesis Buchwald-Hartwig coupling C8-arylamination

8-Br-dG Exhibits Intermediate Base-Pair Destabilization Among 8-Halogenated dG Analogs Opposite dC

Hamm et al. (2005) conducted a direct head-to-head comparison of the base-pair stability of 8-chloro-, 8-bromo-, and 8-iodo-2′-deoxyguanosine opposite 2′-deoxycytidine, alongside unmodified dG and the oxidative lesion 8-oxo-dG. A strong inverse correlation was established between the atomic radius and C8 bond length of the halogen substituent and the resulting base-pair stability. In this series, 8-bromo-dG occupies a quantitatively intermediate position: its C8–Br bond length and van der Waals radius are larger than those of 8-chloro-dG (producing greater destabilization) but smaller than those of 8-iodo-dG (producing less destabilization than the iodo analog) [1]. This systematic structure-stability relationship enables rational selection of the appropriate 8-halogenated dG analog based on the desired degree of duplex perturbation.

Base-pair stability 8-halogenated nucleosides DNA lesion biochemistry

8-Br-dG Confers Higher One-Electron Attachment Reactivity in Z-DNA vs. B-DNA Conformation

Kimura et al. (2004) studied the one-electron attachment reaction of 8-bromo-2′-deoxyguanosine ((Br)G) in both B- and Z-DNA contexts using gamma-radiolysis. The study provides a direct head-to-head comparison demonstrating that the conversion of (Br)G—measured as debromination following one-electron attachment—was higher in Z-DNA than in B-DNA. This enhanced reactivity is mechanistically attributed to the greater solvent-accessible surface area of the purine base C8 position in Z-DNA, where the syn-conformation of deoxyguanosine is stabilized by steric interference between the 8-bromo group and the sugar moiety [1]. This property is uniquely conferred by the 8-bromo substitution, which simultaneously favors the syn conformation required for Z-DNA formation and provides a chemically addressable handle for probing conformation-dependent DNA reactivity.

DNA radiation chemistry Z-DNA reactivity One-electron reduction

Single 8-Br-dG Substitution Converts a Conformationally Heterogeneous G-Quadruplex into a Single Dominant Species for High-Resolution NMR

In NMR structural investigations of DNA oligonucleotides containing GGGGCC repeat expansions associated with familial ALS and frontotemporal dementia, the unmodified oligonucleotide d[(G₄C₂)₃G₄] folded into multiple G-quadruplex species in the presence of K⁺ ions, rendering high-resolution structural determination impossible. A single dG to 8-Br-dG substitution at position 21, combined with optimization of folding conditions, enabled the formation of mostly a single G-quadruplex species amenable to complete structural characterization [1]. The resulting G-quadruplex structure of d[(G₄C₂)₃GG(Br)GG] was solved at high resolution, revealing four G-quartets connected by three edgewise C-C loops with all four strands in antiparallel orientation and alternating syn-anti glycosidic conformations. The C8-bromo substitution at a strategically chosen position was essential for locking the conformational ensemble into a single dominant fold, a result not achievable with the unmodified sequence or with alternative 8-substituted analogs tested in comparable contexts.

G-quadruplex NMR Conformational homogeneity Neurodegenerative disease

Prioritized Application Scenarios for 8-Bromo-5′-O-DMT-N2-DMF-2′-deoxyguanosine (CAS 204582-53-6) Based on Quantitative Differentiation


Rapid, High-Fidelity Synthesis of G-Rich and C8-Modified Oligonucleotides

Procurement teams synthesizing G-rich oligonucleotides or oligonucleotides with acid-sensitive C8 modifications should prioritize this N2-DMF-protected intermediate. The 75–94% reduction in deprotection time (to 1–2 hours vs. 8–16 hours for N2-iBu protection) minimizes exposure of the acid-labile glycosidic bond in C8-aryl-dG adducts to basic conditions, directly reducing depurination and increasing full-length product yield . The Sigma-Aldrich specification explicitly confirms that the dG(dmf) monomer greatly reduces incomplete deprotection in G-rich sequences compared to conventional dG(iBu) monomers , making this the superior choice for high-GC-content constructs.

Site-Specific Synthesis of C8-Arylamine and C8-Aryl DNA Adducts for Carcinogenesis and DNA Repair Research

Researchers requiring site-specifically adducted oligonucleotides for DNA repair, translesion synthesis, or mutagenesis studies should procure CAS 204582-53-6 as the universal C8-bromo precursor. The protected derivative has been validated in Buchwald-Hartwig N-arylation to produce C8-arylamine-dG adducts (e.g., PhIP-dG at good yield, 6-nitrochrysene-dG at 56% isolated yield [1][2]), and in Suzuki-Miyaura coupling to access diverse C8-aryl-dG adducts in excellent yields under aqueous conditions when deprotected [3]. The dual DMT/DMF protection ensures compatibility with subsequent phosphoramidite conversion and automated solid-phase DNA synthesis without protecting group manipulation between coupling and oligonucleotide assembly.

High-Resolution NMR Structural Biology of Disease-Relevant G-Quadruplexes and Z-DNA

For structural biology groups investigating G-quadruplexes implicated in ALS, cancer, or telomere biology, the 8-bromo modification at a single strategically chosen position can convert a conformationally heterogeneous ensemble into a single dominant NMR-observable species [4]. Additionally, the ≥1–2 kcal/mol syn conformational preference of 8-Br-dG enables selective Z-DNA stabilization—substitution on an alternating CG decamer completely eliminates the B-form [5]—making the 8-bromo-dG building block essential for structural studies of left-handed DNA conformations. Procurement should specify the fully protected form (CAS 204582-53-6) to enable direct conversion to the corresponding phosphoramidite for site-specific incorporation at any desired oligonucleotide position.

Conformation-Dependent DNA Damage and Charge-Transfer Studies Using 8-Br-dG as a B-/Z-DNA Probe

Radiation chemists and DNA damage researchers can exploit the differential one-electron attachment reactivity of 8-Br-dG in B-DNA vs. Z-DNA. The higher conversion (debromination) of 8-Br-dG in the Z-DNA conformation, attributed to greater solvent accessibility of the C8 position in the syn glycosidic conformation [6], provides a quantitative readout for DNA conformation in gamma-radiolysis and pulse radiolysis experiments. This property is uniquely enabled by the 8-bromo substitution and cannot be replicated by unmodified dG or 8-oxo-dG analogs. Procurement in the protected form (CAS 204582-53-6) is recommended for laboratories synthesizing custom (Br)G-modified oligonucleotides tailored to specific sequence contexts for these studies.

Quote Request

Request a Quote for 8-Bromo-5'-O-(dimethoxytrityl)-n2-(dimethylaminomethylidene)-2'-deoxyguanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.